5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride
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Overview
Description
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group, a trifluoromethyl group, and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-chlorophenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.
Formation of the Carbonyl Chloride Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as aldehydes or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as aldehydes or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the carbonyl chloride group.
Scientific Research Applications
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-amine: Similar structure but with an amine group instead of a carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride makes it a highly reactive compound, capable of undergoing a wide range of chemical reactions. This reactivity distinguishes it from similar compounds with different functional groups, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3O2/c13-7-3-1-6(2-4-7)9-5-8(11(14)18)10(19-9)12(15,16)17/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUAOFXECJYNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371500 |
Source
|
Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-61-6 |
Source
|
Record name | 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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